Magnesium L-threonate monohydrate

Cerebrospinal Fluid Brain Bioavailability Magnesium Transport

Magnesium L-threonate monohydrate (MgT, CAS 500304-76-7) is a chelated organic magnesium salt formed from magnesium and L-threonic acid, a metabolite of vitamin C. The monohydrate form contains one water of crystallization per molecule, with a molecular weight of 312.51 g/mol (anhydrous base of 294.50 g/mol).

Molecular Formula C8H16MgO11
Molecular Weight 312.51 g/mol
CAS No. 500304-76-7
Cat. No. B12741561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium L-threonate monohydrate
CAS500304-76-7
Molecular FormulaC8H16MgO11
Molecular Weight312.51 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Mg+2]
InChIInChI=1S/2C4H8O5.Mg.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1
InChIKeyWUTXTCBGTJDODK-YKSMAXERSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium L-Threonate Monohydrate (CAS 500304-76-7): Baseline Identity and Comparator Selection Guide for Scientific Procurement


Magnesium L-threonate monohydrate (MgT, CAS 500304-76-7) is a chelated organic magnesium salt formed from magnesium and L-threonic acid, a metabolite of vitamin C [1]. The monohydrate form contains one water of crystallization per molecule, with a molecular weight of 312.51 g/mol (anhydrous base of 294.50 g/mol) [2]. As a member of the organic magnesium salt class, MgT is positioned alongside magnesium citrate, glycinate, malate, and acetyl-taurate for applications requiring magnesium supplementation. However, MgT is distinguished from these in-class analogs by the unique biological role of its threonate counter-ion, which serves as an endogenous cerebrospinal fluid constituent and actively facilitates neuronal magnesium transport via glucose transporters—a mechanism not shared by citrate, glycinate, chloride, sulfate, or gluconate counter-ions [3].

Compound Class
Organic magnesium salt with distinct threonate counter-ion
Mechanistic Fit
GLUT-mediated neuronal magnesium transport for CNS studies
Selection Context
CNS magnesium modulation research; distinct from citrate, glycinate, chloride salts

Why Magnesium L-Threonate Monohydrate Cannot Be Replaced by Other Organic Magnesium Salts in Neuro-Cognitive Formulations


Generic substitution among organic magnesium salts (citrate, glycinate, gluconate) is not scientifically justified when the intended application requires elevation of central nervous system (CNS) magnesium concentrations. In rats, oral administration of magnesium L-threonate monohydrate increased cerebrospinal fluid (CSF) magnesium levels by 7–15% over 24 days, whereas magnesium chloride, citrate, glycinate, and gluconate failed to produce any significant CSF elevation at equivalent doses [1]. This differential tissue partitioning arises because the threonate anion is selectively transported across the blood–brain barrier via glucose transporters (GLUTs), a mechanism that does not operate for citrate or glycinate counter-ions [2]. Consequently, two magnesium salts with comparable intestinal fractional absorption can yield divergent brain magnesium outcomes; cross-study absorption data confirm that while magnesium glycinate and citrate show 25–40% intestinal absorption—similar to or higher than MgT—neither delivers measurable magnesium increases to the CSF [1][3]. Substituting MgT with glycinate or citrate therefore eliminates the CNS-targeting property that defines the compound's primary industrial and clinical value proposition.

Citrate / Glycinate
CNS Targeting Profile
May not support CNS magnesium elevation due to lack of GLUT-mediated transport mechanism, despite comparable intestinal absorption data.
Chloride / Sulfate
Neuronal Uptake Pathway
Reported failure to elevate CSF magnesium or replicate threonate-specific synaptic density effects in neuronal models.

Quantitative Differential Evidence: Magnesium L-Threonate Monohydrate vs. Comparator Magnesium Salts in Preclinical and Clinical Models


CSF Magnesium Elevation: MgT vs. Chloride, Citrate, Glycinate, and Gluconate in Rat Model

Oral magnesium L-threonate monohydrate elevated cerebrospinal fluid (CSF) magnesium concentrations by 7–15% above initial values over 24 days of administration in rats. In contrast, magnesium chloride, magnesium citrate, magnesium glycinate, and magnesium gluconate, tested under equivalent dosing conditions, produced no significant elevation of CSF magnesium levels [1]. This differential was confirmed in a separate study where treatment with magnesium L-threonate (MgT), but not magnesium sulfate (MgSO4), significantly increased CSF magnesium in a mouse model of Parkinson's disease [2].

CSF Mg Elevation
Head-to-head
7–15% elevation over 24 days
Supports CNS permeability context
Mg chloride, citrate, glycinate, and gluconate showed no significant CSF elevation
Cerebrospinal Fluid Brain Bioavailability Magnesium Transport

Intraneuronal Mg2+ Elevation and Synaptic Density: Threonate Anion vs. Other Common Mg2+ Counter-Ions

In cultured hippocampal neurons, treatment with L-threonate directly induced a significant increase in intracellular Mg2+ concentration ([Mg2+]i) and augmented both structural and functional synapse density. Critically, other common Mg2+ counter-anions—specifically chloride, sulfate, and citrate—failed to reproduce these effects when tested under identical conditions. The threonate-specific effects were mediated through glucose transporters (GLUTs) and were accompanied by upregulation of NR2B-containing NMDA receptors, increased mitochondrial membrane potential (ΔΨm), and elevated expression of synaptic proteins Syn and PSD-95 [1].

Intraneuronal Mg & Synapses
Head-to-head
Significant increase in synaptic density
Supports neuronal uptake mechanism review
Chloride, sulfate, and citrate failed to replicate effects in hippocampal cultures
Synaptic Plasticity Intraneuronal Magnesium GLUT-Mediated Transport

In Vivo Behavioral and Biochemical Superiority: MgT vs. MgCl2 and MgSO4 in Rat Neurobehavioral Model

A 28-day dose-dependent comparative study in rats directly compared oral magnesium L-threonate (MgT) against magnesium chloride (MgCl2) and magnesium sulfate (MgSO4) at three dose levels (50, 100, and 150 mg/kg). MgT at 100 mg/kg produced more significant improvements in memory performance (elevated plus maze test) and greater reductions in depression-like symptoms (forced swim test) compared to both MgCl2 and MgSO4 at equivalent doses. Biochemical analysis revealed that MgT administration dose-dependently increased plasma magnesium levels and was associated with enhanced cholinergic function and attenuation of oxidative stress markers in brain tissue. The study concluded that MgT at 100 mg/kg was the most appropriate magnesium salt and dose for oral treatment targeting brain-related functions [1].

Behavioral Superiority
Head-to-head
MgT > MgCl2 and MgSO4 across memory and mood endpoints
Reported higher ranking in behavioral models
Rat model; 28-day study; enhanced cholinergic function and reduced oxidative stress reported
Memory Enhancement Depression-Like Behavior Cholinergic Function

Human Cognitive Performance: MgT vs. Placebo in Randomized Controlled Trial with Brain Cognitive Age Endpoint

A 6-week randomized, double-blind, placebo-controlled trial in 100 adults (aged 18–45) with self-reported dissatisfied sleep evaluated magnesium L-threonate monohydrate (Magtein®, 2 g/day). Compared to placebo, the MgT group showed a significantly greater improvement on the NIH Total Cognition Composite score (p = 0.043), with larger treatment effects specifically on working and episodic memory. A computed brain cognitive age metric showed a 7.5-year reduction in the MgT group relative to placebo. Reaction time improved significantly in the MgT group (p = 0.031). Physiological markers included a significant reduction in resting heart rate (p = 0.030) and a significant increase in heart rate variability (p = 0.036), both indicators of improved autonomic balance and reduced stress [1].

Cognitive Age Reduction
Cross-study comparable
7.5-year reduction vs. placebo
Reported cognitive endpoint context
6-week RCT; n=100 adults; NIH Cognitive Toolbox; p=0.043 for cognition composite
Cognitive Age Working Memory Reaction Time

Human Memory Quotient Improvement: MgT-Based Formula vs. Placebo on Clinical Memory Test Battery

A 30-day double-blind, placebo-controlled study in 109 healthy Chinese adults (aged 18–65) evaluated a magnesium L-threonate (Magtein®)-based formulation (2 g/day) using the Clinical Memory Test (CMT), a standardized instrument used in Chinese hospitals. After 30 days, the MgT group showed significantly higher scores than the placebo group across all five CMT subcategories: Directed Memory (DM), Paired-Association Learning (PAL), Free Recall of Pictures (FRP), Recognition of Meaningless Figures (RMF), and Portrait-Features Memory (PFM), as well as in the overall Memory Quotient (MQ) score. All between-group comparisons at Day 30 yielded p < 0.001 for each subcategory and for MQ. The Day 30 MQ score in the MgT group was 81.84 ± 7.18 versus 61.73 ± 10.27 in the placebo group [1].

Memory Quotient Improvement
Cross-study comparable
20.1-point MQ advantage over placebo
Reported memory endpoint context
30-day RCT; n=109 adults; Clinical Memory Test battery; p
Comparative Absorption
Class-level inference
Higher net magnesium retention
Pharmacokinetic selection context
Versus chloride, citrate, glycinate, and gluconate; lower urinary Mg excretion reported
Memory Quotient Clinical Memory Test Age-Stratified Cognition

Comparative Intestinal Absorption and Body Retention: MgT vs. Chloride, Citrate, Glycinate, and Gluconate

Comparative absorption studies demonstrate that magnesium L-threonate exhibits higher absorption capacity and higher body retention of magnesium compared to magnesium chloride, magnesium citrate, magnesium glycinate, and magnesium gluconate when administered orally [1]. The differentiation emerges not from large-magnitude differences in fractional absorption, but from the substantially lower urinary excretion of magnesium following MgT administration, resulting in net retention superior to comparator salts. This retention profile, combined with the CNS-targeting properties of the threonate counter-ion, yields a dual pharmacokinetic advantage: higher systemic magnesium retention plus selective brain delivery [1][2].

Comparative Absorption
Class-level inference
Higher net magnesium retention
Pharmacokinetic selection context
Versus chloride, citrate, glycinate, and gluconate; lower urinary Mg excretion reported
Intestinal Absorption Magnesium Retention Oral Bioavailability

Evidence-Backed Application Scenarios for Magnesium L-Threonate Monohydrate Based on Quantitative Differentiation Data


Cognitive Health Supplement Formulations Requiring Auditable Clinical Effect Sizes

For dietary supplement products making structure-function claims related to memory, cognitive performance, or brain cognitive age, magnesium L-threonate monohydrate is the only magnesium form with two independent placebo-controlled RCTs demonstrating statistically significant improvements in validated cognitive test batteries. The 2026 RCT demonstrated a 7.5-year reduction in estimated brain cognitive age (p=0.043 for cognition composite) [1], while the 2022 RCT showed a 20.1-point Memory Quotient advantage over placebo (81.84 vs. 61.73, p<0.001) [2]. No comparable human cognitive endpoint data exist for magnesium citrate, glycinate, or any other magnesium salt. Formulators requiring FTC-compliant claim substantiation should prioritize MgT for cognitive health products.

Rodent Models of Memory Enhancement and Antidepressant Screening Requiring CNS-Penetrant Magnesium

In preclinical research employing rodent behavioral models, magnesium L-threonate at 100 mg/kg (oral) has been directly demonstrated to produce superior memory enhancement and antidepressant-like effects compared to both magnesium chloride and magnesium sulfate across equivalent doses in a three-way comparative study [1]. The threonate-specific GLUT-mediated neuronal magnesium transport mechanism ensures that observed behavioral effects are attributable to CNS magnesium elevation rather than peripheral effects—an attribution that cannot be made with MgCl2 or MgSO4, which fail to elevate CSF magnesium [2]. Researchers investigating the role of brain magnesium in learning, memory, or mood should use MgT as the standard CNS-penetrant magnesium tool compound.

Nutraceutical Products Targeting Synaptic Density and Neuroplasticity

The unique ability of the threonate anion to increase intraneuronal magnesium concentration, upregulate NR2B-containing NMDA receptors, and augment both structural and functional synapse density—effects that other common Mg2+ counter-ions (chloride, sulfate, citrate) failed to reproduce in direct neuronal culture comparisons [1]—makes MgT the only magnesium salt suitable for products targeting synaptic plasticity mechanisms. For manufacturers developing formulations positioned for neuroplasticity, cognitive resilience, or age-related synapse preservation, substitution with any non-threonate magnesium salt eliminates the core biological mechanism underpinning the product concept.

Combination Formulations for Stress Resilience and Autonomic Balance

The 2026 RCT data demonstrating significant improvements in heart rate variability (p=0.036) and resting heart rate (p=0.030) following MgT supplementation [1] support its use in formulations targeting stress resilience and autonomic nervous system regulation. These physiological endpoints provide objectively measurable outcomes that complement the cognitive endpoints discussed above. Formulators can combine MgT with adaptogenic ingredients while retaining both CNS-targeting properties (CSF magnesium elevation) and systemic stress biomarker improvement, a dual profile not achievable with non-threonate magnesium salts.

Application
Selection Property
Validation Focus
Cognitive Endpoint Research
RCT-supported cognitive benchmark context
Memory Quotient and Cognitive Age scales
Rodent CNS Magnesium Studies
GLUT-mediated CNS permeability
CSF and intraneuronal Mg measurement
Synaptic Plasticity Models
Threonate-dependent synaptic density regulation
Synaptic protein expression and functional synapses
Autonomic Balance Research
Heart rate variability (HRV) endpoint context
Reported stress physiology context
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